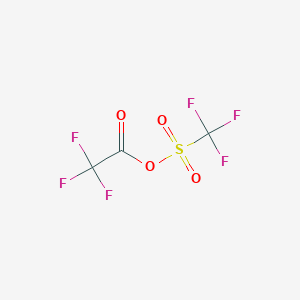

Trifluoroacetyl triflate

Übersicht

Beschreibung

Trifluoroacetyl triflate is not directly discussed in the provided papers; however, related compounds and functionalities are extensively studied. Trifluoroacetyl groups are known for their reactivity and are used in various chemical reactions. For instance, trifluoroacetylated peptides have been synthesized to investigate their interactions with elastase, where they can act as substrates or inhibitors depending on their length . The trifluoroacetyl moiety has also been used as a protecting group for guanidines in peptide synthesis . Additionally, trifluoroacetic acid, a closely related compound, has been utilized in mediating hydroarylation reactions .

Synthesis Analysis

The synthesis of trifluoroacetyl-related compounds involves various strategies. For example, trifluoroacetaldehyde N-tosylhydrazone has been used as a precursor for trifluorodiazoethane, which is a trifluoroethylating reagent suitable for preparing fluorine-containing organic molecules . The synthesis of trifluoroacetylsulfenyl trifluoroacetate, a compound with a symmetrically substituted S-O bond, has been achieved and characterized by spectroscopic methods and quantum chemical calculations .

Molecular Structure Analysis

The molecular structure of trifluoroacetyl-related compounds has been studied using various techniques. Trifluoroacetic acid tetrahydrate has been found to have an ionic structure in its undeuterated phase, while the perdeuterated tetrahydrate exhibits a molecular structure . The structure of fluoroformyl trifluoroacetyl disulfide has been determined in both solid and gaseous states, revealing conformational properties and a dihedral angle around the disulfide bond10.

Chemical Reactions Analysis

Trifluoroacetyl groups participate in a range of chemical reactions. They have been used in acylation reactions catalyzed by scandium triflate, which is an extremely active Lewis acid . Trifluoroacetic acid has been shown to mediate hydroarylation reactions, leading to the synthesis of dihydrocoumarins and dihydroquinolones . The reactivity of trifluoroacetyl groups in peptides has been studied in the context of their interaction with elastase, demonstrating their role as substrates or inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoroacetyl-related compounds are influenced by the presence of fluorine atoms. Trifluoroacetic acid tetrahydrate undergoes a unique change from an ionic to a molecular crystal structure upon deuteration . The acidity constants of the carboxylic acid group and the enolic hydroxyl group in the 4,4,4-trifluoroacetoacetic acid keto-enol system have been determined, showing increased acidity compared to the unfluorinated analog . The conformational equilibrium and geometric parameters of fluoroformyl trifluoroacetyl disulfide have been studied, providing insights into the stability of different conformers10.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Summary of the Application : Trifluoroacetylation has become an important and common method for the protection or activation of functional groups in organic and bioorganic chemistry . It’s commonly employed for the protection of functional groups (amines, alcohols, thiols), and may be a useful tool for the further introduction of a trifluoromethyl group into an organic molecule .

- Methods of Application : The trifluoroacetylation of alcohols and phenols was performed in satisfactory yields (54-95%) by refluxing a THF solution of the compound and the corresponding alcohol or phenol .

- Results or Outcomes : Its application, mainly in the synthesis of trifluoromethyl-heterocycles such as benzothiadiazines, pyrazoles, benzodiazepines, thieno-thiazines, isoxazoles and pyrimidines, is also covered .

Medicine and Biochemistry

- Summary of the Application : Trifluoroacetylation has been applied widely for the synthesis of key intermediates in drug synthesis, such as for the preparation of the HIV-1 reverse transcriptase inhibitor Efavirenz 1 . It also improves the pharmacological-therapeutic profile of existing drugs, such as the doxorubicin analogue N-trifluoroacetyl doxorubicin-14-valerate 2, an anticancer compound .

- Results or Outcomes : From the medicinal chemistry point of view, the trifluoromethyl group has a volume similar to that of an isopropyl group, so it usually has a similar steric effect; this group may also affect dramatically the electronic density of the molecule and change its interaction with the receptor site .

Synthesis of Trifluoroacetyl Triflate

- Summary of the Application : Trifluoroacetyl triflate is synthesized from trifluoroacetic acid and triflic acid . This compound is highly reactive and can be used as a trifluoroacetylating agent .

- Methods of Application : The synthesis involves the reaction of trifluoroacetic acid with phosphorus oxide and triflic acid at -20°C. The product is then distilled at a bath temperature of 240°C .

- Results or Outcomes : The yield of trifluoroacetyl triflate from this process is about 75% .

Trifluoroacetylation of Alcohols and Phenols

- Summary of the Application : Trifluoroacetyl triflate can be used for the trifluoroacetylation of alcohols and phenols .

- Methods of Application : The trifluoroacetylation of alcohols and phenols was performed in satisfactory yields (54-95%) by refluxing a THF solution of the compound and the corresponding alcohol or phenol .

- Results or Outcomes : The process results in the successful trifluoroacetylation of alcohols and phenols .

Synthesis of Trifluoromethylated Compounds

- Summary of the Application : Trifluoroacetylation has become an important and common method for the construction of trifluoromethylated compounds . Developed reagents for trifluoroacetylation are described, as well as their characteristics and preparation, giving emphasis on their applications and limitations in organic synthesis .

- Methods of Application : The trifluoroacetylation of alcohols and phenols was performed in satisfactory yields (54-95%) by refluxing a THF solution of the compound and the corresponding alcohol or phenol .

- Results or Outcomes : Its application, mainly in the synthesis of trifluoromethyl-heterocycles such as benzothiadiazines, pyrazoles, benzodiazepines, thieno-thiazines, isoxazoles and pyrimidines, is also covered .

Use in Peptide Synthesis

- Summary of the Application : Trifluoroacetic acid (TFA), which is closely related to Trifluoroacetyl triflate, is popularly used as a strong acid to remove protecting groups such as Boc used in organic chemistry and peptide synthesis .

- Results or Outcomes : The use of TFA in peptide synthesis allows for the removal of protecting groups, facilitating the synthesis process .

Safety And Hazards

Zukünftige Richtungen

Trifluoroacetimidoyl halides, which include Trifluoroacetyl triflate, are considered potent trifluoromethyl synthons. They have found extensive applications in the fields of organic synthesis, pharmaceuticals, agrochemicals, and materials science . Future research may focus on their synthetic applications and potentials in the construction of valuable trifluoromethyl-containing molecules .

Eigenschaften

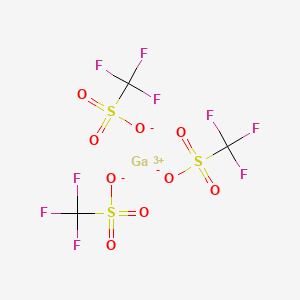

IUPAC Name |

trifluoromethylsulfonyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O4S/c4-2(5,6)1(10)13-14(11,12)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJGTOABGBFQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370610 | |

| Record name | Trifluoroacetyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trifluoroacetyl triflate | |

CAS RN |

68602-57-3 | |

| Record name | Trifluoroacetyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetyl Triflate [Powerful Trifluoroacetylating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

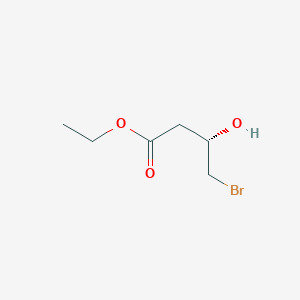

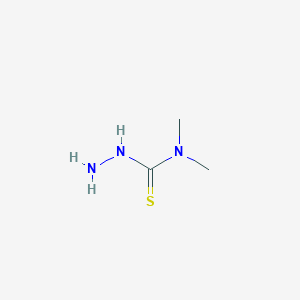

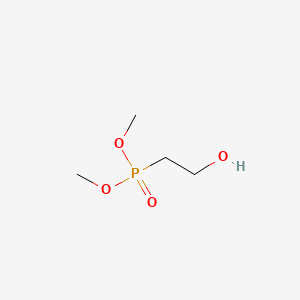

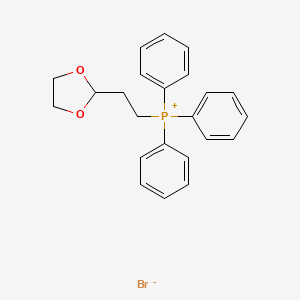

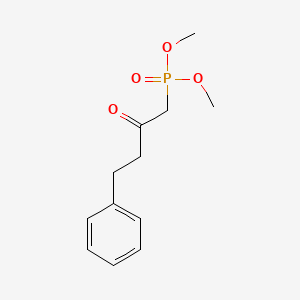

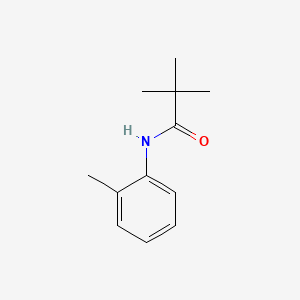

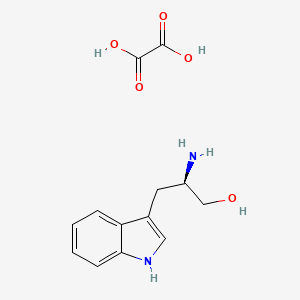

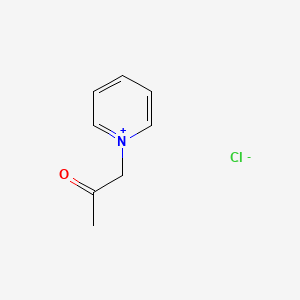

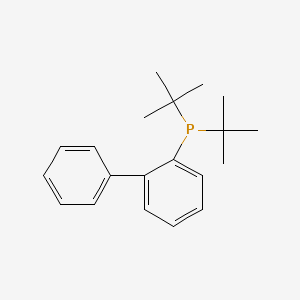

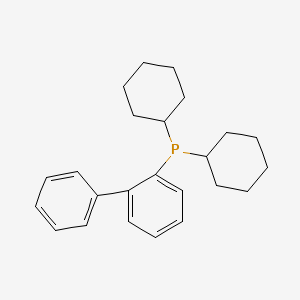

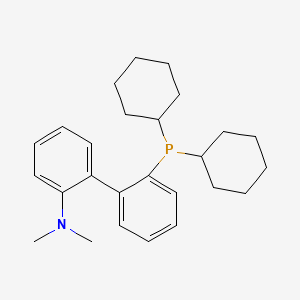

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.